molecular formula C9H10F3NO2 B1401366 4-Methoxy-3-(trifluoromethoxy)benzylamine CAS No. 1261865-55-7

4-Methoxy-3-(trifluoromethoxy)benzylamine

Cat. No.: B1401366
CAS No.: 1261865-55-7
M. Wt: 221.18 g/mol
InChI Key: BTJPFKPXDALAFM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol. It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzylamine core with methoxy and trifluoromethoxy functional groups attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature with a molecular weight of 205.18 .

Scientific Research Applications

Electron-Withdrawing Substituent Effects

4-Methoxy-3-(trifluoromethoxy)benzylamine, featuring both methoxy and trifluoromethoxy groups, showcases significant electron-withdrawing effects. The trifluoromethoxy group, in particular, has been shown to exert a stronger electron-withdrawing effect than both methoxy and trifluoromethyl groups. This capability enhances the hydrogen/metal permutation at ortho positions and manifests a long-range effect that influences the basicity of arylmetal compounds even when located in meta or para positions. Such characteristics are crucial for understanding and predicting the reactivity of compounds containing these groups, especially in the context of organic synthesis and material science (Castagnetti & Schlosser, 2002).

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds related to this compound, such as 4-hydroxy-3-methoxy benzylamine hydrochloride, have been explored for various chemical transformations. The synthesis involves processes like oximation, reduction, and salification reaction, with an emphasis on the optimization of reaction conditions to achieve high yield and product purity. These studies provide a foundation for the development of new synthetic routes and the application of these compounds in more complex chemical syntheses (Li Yong-xin, 2012).

Trifluoromethoxylation Protocols

The trifluoromethoxy (OCF3) group is known for imparting desirable pharmacological and biological properties to molecules. Despite its utility, the synthesis of trifluoromethoxylated aromatic compounds has remained challenging. Recent protocols have been developed to facilitate this process, using reagents like Togni reagent II to introduce the OCF3 group into aromatic compounds. These methodologies are significant for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, highlighting the application of this compound derivatives in these fields (Pengju Feng & Ming‐Yu Ngai, 2016).

Applications in Anticancer Research

Compounds structurally related to this compound have been explored for their anticancer potential. For instance, tetrahydrobenzoxazepine derivatives with electron-withdrawing groups have shown antiproliferative activity against breast cancer cell lines. This suggests that modifying the electron-withdrawing capacity of the benzylamine moiety can significantly impact biological activity, potentially leading to new therapeutic agents (Díaz-Gavilán et al., 2004).

Photophysical Properties and Sensitization Efficiency

The electron-withdrawing and electron-donating groups on compounds similar to this compound have been found to influence their photophysical properties significantly. Studies on lanthanide complexes with related structures have shown that these substituent effects can either enhance or decrease the photoluminescence efficiency. Such insights are critical for the design of materials with specific optical properties for applications in sensors, imaging, and light-emitting devices (Sivakumar et al., 2010).

Safety and Hazards

The safety data sheet for 4-Methoxy-3-(trifluoromethoxy)benzylamine indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethoxy)benzylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in amination reactions, which are crucial for the synthesis of functionalized organopolyphosphazenes . The nature of these interactions often involves the formation of covalent bonds with amino groups, leading to the modification of protein structures and functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause irritation to the eyes and skin, indicating its potential to interact with cellular membranes and proteins . Additionally, its impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with amino groups allows it to modify enzyme activity, leading to changes in metabolic pathways and gene expression . These interactions are crucial for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to cumulative changes in cellular metabolism and gene expression . These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic pathways. At higher doses, it can cause toxic or adverse effects, including irritation and potential damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, the compound’s ability to participate in amination reactions highlights its role in modifying protein structures and functions . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPFKPXDALAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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